molecular formula C12H19NO B1486202 2-(3,4-Dimethylphenoxy)-N-ethylethanamine CAS No. 915921-62-9

2-(3,4-Dimethylphenoxy)-N-ethylethanamine

Cat. No. B1486202
CAS RN: 915921-62-9
M. Wt: 193.28 g/mol
InChI Key: XIEDYTOSOIZJOR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-ethylethanamine, also known as 2-N-E, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of the phenoxy group, in which the methyl group is replaced by ethyl. 2-N-E has been found to have a wide range of biochemical and physiological effects, which makes it an attractive candidate for laboratory experiments.

Scientific Research Applications

Analytical Chemistry Applications

  • Detection and Quantification Methodologies : A study detailed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a compound similar in structure to 2-(3,4-Dimethylphenoxy)-N-ethylethanamine. This method was utilized in a case of severe intoxication, highlighting its importance in toxicological analysis (Poklis et al., 2014).

Biochemical Research

  • Enzyme Inhibition Studies : Research on N'-Substituted Benzylidene-2-(2, 4- Dimethylphenoxy) Acetatohydrazides revealed their synthesis from 2,4-Dimethylphenol and subsequent evaluation for antibacterial and anti-enzymatic activities. This study showcases the compound's potential in developing new antibacterial agents and enzyme inhibitors (Aziz‐ur‐Rehman et al., 2014).

Pharmaceutical and Medicinal Chemistry

  • Drug Activity Investigations : Studies on derivatives of dimethylphenols, such as the inhibition effects of 1-(2, 6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino)propane hydrochloride (DDPH) on cardiac myocyte currents, provide insights into the molecular basis for potential therapeutic agents. The research on DDPH's effects on L-type calcium current and sodium current in ventricular myocytes underscores its pharmacological relevance (Hu & Qian, 2001).

Environmental Chemistry

  • Degradation Studies : The interaction between dimethylphenols and environmental factors was explored in a study on the redox process between 2,6-dimethylphenol (DMP) and iron(III) in aqueous solutions. This research contributes to our understanding of the environmental degradation of chemical compounds, which is crucial for assessing their environmental impact and designing biodegradable alternatives (Mazellier & Bolte, 1997).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-13-7-8-14-12-6-5-10(2)11(3)9-12/h5-6,9,13H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEDYTOSOIZJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651114
Record name 2-(3,4-Dimethylphenoxy)-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915921-62-9
Record name 2-(3,4-Dimethylphenoxy)-N-ethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethylphenoxy)-N-ethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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